2-(4-chlorobenzyl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazole
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Overview
Description
2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE typically involves multiple steps. One common method includes the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring through regiospecific cyclization processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activity, making it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, 2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE stands out due to its unique trifluoromethyl-pyrazole moiety, which imparts distinct chemical and biological properties. Similar compounds include:
1,2,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities.
1,3,4-Oxadiazole derivatives: Often used in medicinal chemistry for their stability and bioactivity.
These comparisons highlight the uniqueness of the compound and its potential for various applications.
Properties
Molecular Formula |
C17H16ClF3N4O |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H16ClF3N4O/c1-10(9-25-11(2)7-14(24-25)17(19,20)21)16-23-22-15(26-16)8-12-3-5-13(18)6-4-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
LVLHKDJYXAIIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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